

A Technical Guide to GPER Expression in Human Tissues and Tumors

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Compound of Interest

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This document provides a comprehensive technical overview of the G protein-coupled estrogen receptor (GPER), focusing on its expression patterns in diverse human tissues and various malignancies. It includes detailed summaries of expression data, methodologies for key experimental procedures, and visualizations of critical signaling pathways to support ongoing research and therapeutic development.

GPER Expression in Normal Human Tissues

GPER is expressed in a wide array of normal human tissues, where it mediates rapid, non-genomic estrogen signaling.^[1] Its expression levels vary significantly across different cell types and organs.^{[2][3]} Tissues with notable GPER protein expression include the brain (cerebrum), components of the endocrine system (pituitary gland, adrenal medulla, pancreatic islets), the gastrointestinal tract (colon, small intestine, stomach, liver), and the kidneys.^{[1][2][4][5]} Conversely, tissues such as the breast and prostate exhibit comparatively low GPER expression.^{[2][4]} The localization of GPER is primarily cytoplasmic and membranous.^{[5][6][7]}

Table 1: GPER Protein Expression in Normal Human Tissues Data compiled from immunohistochemistry (IHC) studies.

Tissue Category	Tissue	GP-ER Expression Level	Cellular Localization/Notes	Citations
Nervous System	Cerebrum / Cortex	High	Pyramidal cells	[2][4][5]
Hypothalamus	Present	Neuronal cell bodies	[2]	
Endocrine System	Pituitary Gland	High	Anterior pituitary cells	[1][2][4][5]
Pancreas	High	Islets and pancreatic ducts	[1][2][4][5]	
Adrenal Gland	Present	Adrenal medulla	[1][2][5]	
Digestive System	Colon (Epithelium)	High	Cytoplasmic and membranous	[2][4]
Small Intestine (Epithelium)	High	Cytoplasmic and membranous	[2][4]	
Liver	High	Hepatocytes	[1][2][4][5]	
Stomach	Present	Fundic glands	[1][2][5]	
Gallbladder	Present	Epithelium	[1][5]	
Urinary System	Kidney	High	Proximal tubules	[1][2][4][5]
Reproductive System	Placenta	Present	Syncytiotrophoblasts, decidua cells	[1][2][5]
Ovary	Present	-	[8]	
Prostate	Low	-	[2][4][8]	
Breast	Low	-	[2][4]	
Lymphoid System	Tonsil (Epithelium)	High	-	[2][4]

GPER Expression in Tumors

The role and expression of GPER in cancer are complex and often context-dependent.[9] In some malignancies, GPER expression is significantly higher compared to adjacent normal tissue and may correlate with tumor progression, while in others, its expression is downregulated.[9] For instance, high GPER expression is frequently observed in colon, pancreatic, melanoma, and lung cancers.[2][4] In contrast, some studies report lower GPER expression in gastric and colorectal cancers compared to their normal counterparts, where reduced expression may be associated with a poorer prognosis.[9][10][11][12] The data for breast cancer is particularly controversial; while overall expression is often low, its subcellular localization (cytoplasmic vs. nuclear) can have opposing prognostic implications.[2][4][9][10]

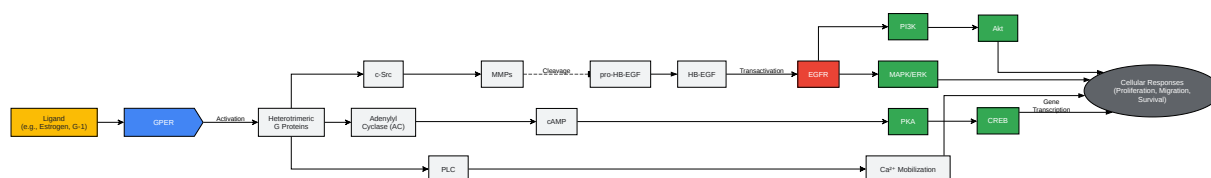
Table 2: GPER Expression in Various Human Cancers

Cancer Type	GP-ER Expression Level (Relative to Normal Tissue)	Notes	Citations
Colon Cancer	High / Overexpressed	Some reports indicate downregulation is associated with poorer survival.	[2] [4] [11]
Pancreatic Cancer	High / Overexpressed	-	[1] [2] [4]
Melanoma	High / Overexpressed	-	[2] [4]
Lung Cancer	High / Overexpressed	Observed in adenocarcinoma, squamous cell, and large cell carcinomas.	[2] [4] [9] [13]
Breast Cancer	Low / Controversial	Expression is generally low in primary tumors. Cytoplasmic expression is linked to better prognosis, while nuclear is linked to worse outcomes.	[2] [4] [9] [10]
Endometrial Cancer	High / Overexpressed	-	[1] [9]
Hepatocellular Carcinoma	Expressed / Controversial	Reports vary on expression levels compared to normal liver tissue.	[1] [4] [9]
Renal Cancer	Expressed	-	[1] [4]
Ovarian Cancer	Overexpressed	Correlates with poor treatment outcomes.	[10] [13]
Thyroid Cancer	Overexpressed	-	[9] [13]

Gastric Cancer	Low / Downregulated	Lower mRNA levels in cancer tissue associated with poor prognosis.	[9][10][12]
Prostate Cancer	Low	-	[2][4]

GPER Signaling Pathways

Activation of GPER by ligands such as 17 β -estradiol or the selective agonist G-1 initiates a complex network of intracellular signaling cascades.[14] These pathways are predominantly non-genomic and rapid. Key signaling events include the transactivation of the Epidermal Growth Factor Receptor (EGFR), which subsequently engages the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphatidylinositol 3-Kinase (PI3K/Akt) pathways.[15][16][17] Additionally, GPER can couple to Gs proteins to activate adenylyl cyclase, leading to the production of cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[15][17] GPER activation also stimulates phospholipase C (PLC), resulting in intracellular calcium mobilization. [16]



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GPER initiates multiple downstream signaling cascades upon ligand binding.

Experimental Protocols

Accurate assessment of GPER expression is critical for research. Below are detailed protocols for immunohistochemistry (IHC), Western blotting, and quantitative real-time PCR (qPCR) adapted from published studies.

This protocol is designed for the detection of GPER in formalin-fixed, paraffin-embedded (FFPE) human tissue sections, utilizing the validated rabbit monoclonal antibody clone 20H15L21.[\[2\]](#)[\[4\]](#)[\[5\]](#)

Materials:

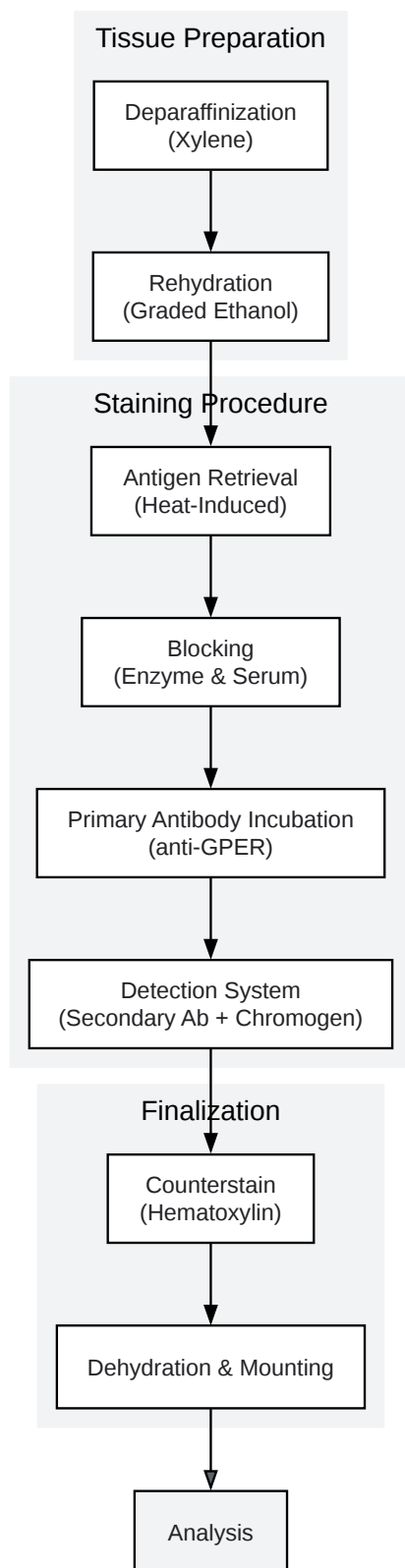
- FFPE tissue sections (3-5 μ m) on positively charged slides
- Xylene and graded ethanol series (100%, 95%, 70%)
- Antigen Retrieval Solution (e.g., Ventana Ultra Cell Conditioning Solution 1)
- Endogenous enzyme blocking reagent (e.g., DAKO Dual Endogenous Enzyme Block)
- Blocking buffer (e.g., Normal serum)
- Primary Antibody: Anti-GPER rabbit monoclonal (clone: 20H15L21, e.g., Thermo Fisher #703480)
- Detection System (e.g., Roche ultraView Universal Alkaline Phosphatase Red Detection Kit)
- Counterstain (e.g., Hematoxylin)
- Mounting medium

Procedure:

- Deparaffinization and Rehydration:
 - Bake slides at 60-65°C for at least 10 minutes.[\[2\]](#)
 - Immerse slides in xylene (3 changes, 5 min each).

- Rehydrate through graded ethanols (100% x2, 95% x2, 70% x1, 5 min each).
- Wash in deionized water (2 changes, 5 min each).
- Antigen Retrieval:
 - Perform heat-induced epitope retrieval. For example, treat with Ultra Cell Conditioning Solution 1 for 36 minutes at 95°C on an automated stainer.[\[2\]](#)
- Blocking:
 - Quench endogenous peroxidase/alkaline phosphatase activity according to the detection kit manufacturer's instructions (e.g., 30 min incubation).
 - Block non-specific binding sites with a suitable blocking serum for 30 minutes.
- Primary Antibody Incubation:
 - Dilute the anti-GPER (20H15L21) antibody (e.g., 1:375 in antibody diluent).[\[2\]](#)
 - Apply diluted antibody to sections and incubate for 32 minutes at 37°C or overnight at 4°C.
[\[2\]](#)
- Detection:
 - Rinse slides.
 - Apply the detection system reagents (e.g., secondary antibody followed by enzyme conjugate) according to the manufacturer's protocol.
 - Develop with the appropriate chromogen (e.g., Alkaline Phosphatase Red).
- Counterstaining and Mounting:
 - Lightly counterstain nuclei with Hematoxylin.
 - Rinse thoroughly.
 - Dehydrate slides through graded ethanols and clear in xylene.

- Coverslip using a permanent mounting medium.



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Standard workflow for immunohistochemical detection of GPER.

This protocol outlines the detection of GPER protein in cell or tissue lysates.

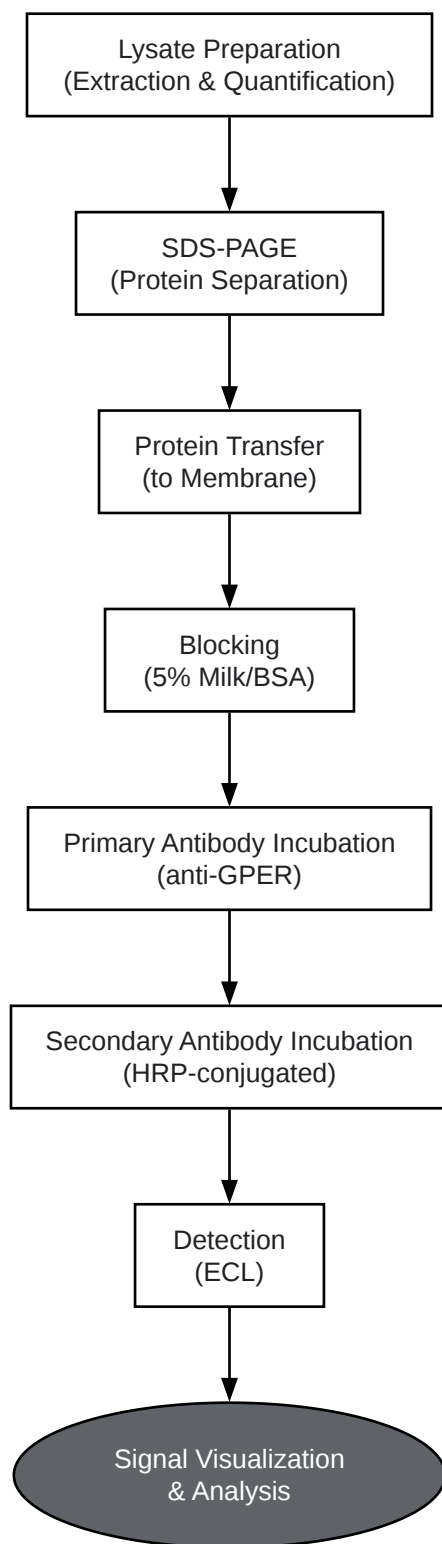
Materials:

- Cell/tissue lysates
- Lysis buffer (e.g., RIPA buffer with protease inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels (e.g., 12% polyacrylamide)
- PVDF or nitrocellulose membranes
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary Antibody: Anti-GPER antibody (validate for Western blot)
- Secondary Antibody: HRP-conjugated anti-rabbit/goat IgG
- Enhanced Chemiluminescence (ECL) detection reagent

Procedure:

- Protein Extraction and Quantification:
 - Lyse cells or homogenize tissue in ice-cold lysis buffer.
 - Centrifuge to pellet debris and collect the supernatant.
 - Determine the protein concentration of the lysate using a BCA assay.
- SDS-PAGE:
 - Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

- Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.
- Protein Transfer:
 - Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a semi-dry or wet transfer system.[\[18\]](#)[\[19\]](#)
- Blocking:
 - Block the membrane with blocking buffer for 1-2 hours at room temperature to prevent non-specific antibody binding.[\[18\]](#)[\[19\]](#)
- Antibody Incubation:
 - Incubate the membrane with the primary anti-GPER antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[\[20\]](#)
 - Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween-20) for 5-10 minutes each.
 - Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[\[18\]](#)[\[19\]](#)
- Detection:
 - Wash the membrane three times with TBST.
 - Incubate the membrane with ECL detection reagent according to the manufacturer's instructions.
 - Visualize the chemiluminescent signal using a digital imager or X-ray film. The expected band for GPER is approximately 54 kDa.



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Workflow for detecting GPER protein expression via Western Blot.

This protocol is for quantifying GPER (gene name: GPER1) mRNA expression levels in cells or tissues.

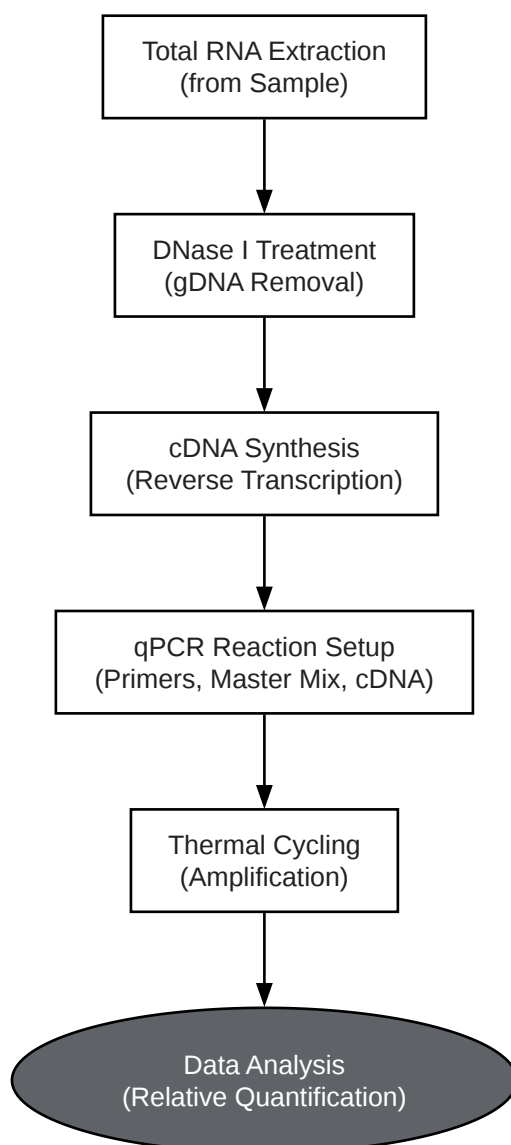
Materials:

- Cells or tissue samples (50-100 mg)
- RNA extraction kit (e.g., TRIzol or column-based kit)
- DNase I
- cDNA synthesis kit (Reverse Transcriptase)
- qPCR Primer Pair for Human GPER1 (e.g., OriGene #HP234520)
- SYBR Green or TaqMan qPCR Master Mix
- qPCR instrument (e.g., ABI 7500)

Procedure:

- Total RNA Extraction:
 - Isolate total RNA from samples using TRIzol reagent or a column-based kit according to the manufacturer's protocol.[\[12\]](#)
- DNase Treatment:
 - Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.[\[21\]](#)
- cDNA Synthesis (Reverse Transcription):
 - Synthesize first-strand cDNA from a standardized amount of total RNA (e.g., 1-5 µg) using a reverse transcription kit.[\[12\]](#)[\[21\]](#)
- qPCR Reaction:
 - Prepare the qPCR reaction mix containing cDNA template, GPER1-specific forward and reverse primers, and qPCR master mix.

- Include a housekeeping gene (e.g., ACTB, GAPDH, RPLP0) for normalization.
- Perform the qPCR using a standard thermal cycling program. A typical program includes:
[22][23]
 - Initial denaturation (e.g., 95°C for 10 min)
 - 40 cycles of:
 - Denaturation (95°C for 15 sec)
 - Annealing/Extension (60°C for 1 min)
 - Melt curve analysis (for SYBR Green assays) to verify product specificity.
- Data Analysis:
 - Determine the cycle threshold (Ct) values for GPER1 and the housekeeping gene.
 - Calculate the relative expression of GPER1 mRNA using the $\Delta\Delta C_t$ method or a standard curve.



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Key steps for the quantification of GPER mRNA expression by qPCR.

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